molecular formula C10H18N4O B15302295 4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide

4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide

Cat. No.: B15302295
M. Wt: 210.28 g/mol
InChI Key: OUVVFDVUYOXUHP-UHFFFAOYSA-N
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Description

4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide is a synthetic organic compound characterized by the presence of an imidazole ring substituted with dimethyl groups and a butanamide chain with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Substitution with Dimethyl Groups: The imidazole ring is then substituted with dimethyl groups at the 4 and 5 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Butanamide Chain: The butanamide chain is introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with a suitable butanoyl chloride in the presence of a base.

    Introduction of the Methylamino Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: It is used in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.

    Biological Research: The compound is employed in biochemical assays to study enzyme kinetics and receptor-ligand interactions.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,5-Dimethyl-1h-imidazol-1-yl)benzaldehyde
  • 4-(4,5-Dimethyl-1h-imidazol-1-yl)aniline

Comparison

4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

4-(4,5-dimethylimidazol-1-yl)-2-(methylamino)butanamide

InChI

InChI=1S/C10H18N4O/c1-7-8(2)14(6-13-7)5-4-9(12-3)10(11)15/h6,9,12H,4-5H2,1-3H3,(H2,11,15)

InChI Key

OUVVFDVUYOXUHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)CCC(C(=O)N)NC)C

Origin of Product

United States

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